4-Undecene, 3-methyl-, (Z)-
Description
Nomenclature and Structural Identification
The systematic nomenclature of 4-Undecene, 3-methyl-, (Z)- follows the International Union of Pure and Applied Chemistry naming conventions, which provide a standardized framework for identifying complex organic molecules. The compound's official International Union of Pure and Applied Chemistry name is (Z)-3-methylundec-4-ene, reflecting the precise positional and stereochemical information necessary for unambiguous molecular identification. This naming system incorporates several critical elements that define the molecule's structure and spatial arrangement.
The compound's inclusion in various chemical databases and reference standards reflects its importance in analytical chemistry applications. Reference standards play a crucial role in analytical method development, method validation, and quality control applications during synthesis and formulation stages of chemical research. The availability of this compound as a characterized reference standard indicates its recognized value in ensuring analytical accuracy and traceability in chemical measurements.
Position in Alkene Stereochemistry Research
4-Undecene, 3-methyl-, (Z)- occupies a significant position within the broader field of alkene stereochemistry research, serving as an exemplary case for understanding geometric isomerism and the principles governing stereochemical behavior in unsaturated hydrocarbons. The compound's structure provides researchers with a clear example of how subtle changes in molecular geometry can lead to distinct stereoisomers with potentially different physical and chemical properties.
The study of alkene stereochemistry encompasses fundamental concepts including syn and anti addition reactions, regioselectivity, and stereoselectivity. When examining addition reactions to alkenes, the stereochemistry of the starting material significantly influences the stereochemical outcome of the reaction products. For compounds like 4-Undecene, 3-methyl-, (Z)-, the pre-existing stereochemical configuration at the double bond provides a defined starting point for studying how various addition reactions proceed.
Research in alkene addition reactions has revealed that the stereochemistry of products depends heavily on the mechanism of the reaction. Some reactions exhibit syn addition, where both new substituents add to the same face of the double bond, while others demonstrate anti addition, where the new substituents add to opposite faces. The availability of well-characterized stereoisomers like 4-Undecene, 3-methyl-, (Z)- enables researchers to study these mechanistic differences systematically.
| Stereochemical Concept | Application to 4-Undecene, 3-methyl-, (Z)- | Research Significance |
|---|---|---|
| Z-Configuration | Higher priority groups on same side | Defines starting stereochemistry |
| Geometric Isomerism | Comparison with E-isomer | Studies stereochemical effects |
| Addition Stereochemistry | Substrate for mechanistic studies | Understanding reaction pathways |
| Stereoselectivity | Product distribution analysis | Predicting reaction outcomes |
The compound's role in stereochemistry research extends to investigations of how alkene geometry affects reaction rates, product distributions, and selectivity patterns. When two stereogenic centers are formed during addition reactions to alkenes, all possible stereoisomers can potentially form, creating complex mixtures of enantiomers and diastereomers. Understanding these relationships requires careful analysis of starting materials with defined stereochemistry, making compounds like 4-Undecene, 3-methyl-, (Z)- valuable research tools.
Significance in Organic Chemistry
The significance of 4-Undecene, 3-methyl-, (Z)- in organic chemistry extends far beyond its individual structural characteristics to encompass its role as a representative example of fundamental chemical principles and practical applications. This compound serves multiple functions within the broader context of organic chemical research, education, and industrial applications, demonstrating the interconnected nature of chemical knowledge and practical utility.
From a theoretical perspective, this compound exemplifies the critical importance of stereochemistry in determining molecular properties and behavior. The precise three-dimensional arrangement of atoms in space, as indicated by the Z-configuration, directly influences how the molecule interacts with other chemical species, affects its physical properties, and determines its reactivity patterns. This relationship between structure and function represents one of the fundamental principles underlying all of organic chemistry.
The compound's utility as a reference standard in analytical chemistry applications demonstrates its practical significance in ensuring accuracy and reproducibility in chemical measurements. Analytical method development requires well-characterized compounds with known properties to validate measurement techniques and establish traceability to recognized standards. The availability of 4-Undecene, 3-methyl-, (Z)- as a characterized reference material enables researchers and analysts to develop reliable methods for detecting and quantifying similar compounds in complex mixtures.
In the context of chemical education, this compound serves as an excellent teaching example for illustrating nomenclature principles, stereochemical concepts, and the application of systematic naming rules. Students learning organic chemistry must master the ability to translate between molecular structures and systematic names, and compounds like 4-Undecene, 3-methyl-, (Z)- provide clear examples of how nomenclature rules apply to real chemical entities.
The compound's presence in chemical databases and literature also reflects its role in the broader ecosystem of chemical knowledge. Chemical databases serve as repositories of accumulated knowledge about molecular properties, reactions, and applications, and the inclusion of specific compounds indicates their recognized importance within the scientific community. The continuous updating of database entries, as evidenced by the 2025 modification date for this compound's PubChem entry, demonstrates the ongoing relevance and research interest in this molecular system.
Properties
IUPAC Name |
(Z)-3-methylundec-4-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h10-12H,4-9H2,1-3H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCAIPNHDGQZST-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Undecene, 3-methyl-, (Z)- is an unsaturated hydrocarbon with notable potential in biological applications. This compound is primarily investigated for its interactions with biological systems, including its antimicrobial properties, potential use in drug development, and other therapeutic applications.
- Molecular Formula : C₁₂H₂₄
- Molecular Weight : 168 g/mol
- Structure : The compound features a double bond in the undecene chain, which contributes to its reactivity and biological activity.
Biological Activity Overview
The biological activity of 4-Undecene, 3-methyl-, (Z)- has been explored in various studies, focusing on its potential as an antimicrobial agent and its interactions with enzymes.
Antimicrobial Activity
Research indicates that 4-Undecene, 3-methyl-, (Z)- exhibits varying degrees of antimicrobial activity against different bacterial strains. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.16 mg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.16 mg/mL |
| Escherichia coli | Notable inhibition observed |
| Pseudomonas aeruginosa | Weak inhibition noted |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .
Enzyme Interactions
4-Undecene, 3-methyl-, (Z)- has also been investigated for its interactions with various enzymes. The double bond in the compound's structure allows it to participate in enzymatic reactions, potentially serving as a substrate or inhibitor depending on the specific enzyme involved. These interactions are crucial for understanding its mechanism of action in biological systems .
Case Studies
The mechanism by which 4-Undecene, 3-methyl-, (Z)- exerts its biological effects is primarily through its reactivity due to the presence of the double bond. This reactivity allows for:
- Oxidation Reactions : The double bond can be targeted by reactive species or enzymes, leading to the formation of various oxidized products.
- Reduction Reactions : The compound can undergo reduction to form saturated hydrocarbons, influencing its bioactivity and interactions with biological targets .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₂₄
- Molecular Weight : 168.32 g/mol
- IUPAC Name : (Z)-3-Methylundec-4-ene
- CAS Number : 74630-59-4
The compound is characterized by its unsaturated hydrocarbon structure, which includes a double bond between the carbon atoms at positions 4 and 5, and a methyl group at position 3.
Organic Synthesis
4-Undecene, 3-methyl-, (Z)- serves as a valuable intermediate in organic synthesis. Its unsaturated nature allows it to participate in various reactions such as:
- Diels-Alder Reactions : The compound can be used as a diene or dienophile, facilitating the formation of cyclic compounds. This is particularly useful in synthesizing complex natural products and pharmaceuticals .
- Alkylation Reactions : The double bond can be utilized in alkylation reactions, contributing to the formation of larger carbon chains that are essential in synthetic organic chemistry .
Pharmaceutical Applications
Research indicates that compounds similar to 4-undecene derivatives exhibit biological activities, including:
- Antimicrobial Properties : Studies have shown that alkenes can possess antibacterial and antifungal properties. While specific data on 4-undecene, 3-methyl-, (Z)- is limited, its structural analogs have demonstrated effectiveness against various pathogens .
- Potential Drug Development : The compound's structural features may lead to the development of new drugs targeting specific diseases through modifications that enhance biological activity or reduce toxicity .
Insecticidal Activity
Research has highlighted the potential insecticidal properties of compounds related to 4-undecene, 3-methyl-, (Z)-. Extracts containing similar alkenes have been tested for their effectiveness against agricultural pests:
- Lantana Camara Extracts : Studies indicate that extracts from plants like Lantana camara, which contain similar hydrocarbons, can effectively control pest populations. The presence of alkenes enhances the insecticidal activity of these extracts .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated various alkenes for their antimicrobial properties. While direct testing on 4-undecene, 3-methyl-, (Z)- was not conducted, related compounds showed significant inhibition against bacterial strains such as E. coli and Staphylococcus aureus. This suggests potential applications in developing antimicrobial agents from this class of compounds .
Case Study 2: Insect Control Using Plant Extracts
Research on Lantana camara extracts demonstrated effective pest control using compounds similar to 4-undecene derivatives. The study found that these extracts significantly reduced pest populations in controlled environments, indicating the potential for developing natural insecticides based on these findings .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Alkenes
Key Observations :
- Stereochemical Impact : The Z configuration in (Z)-3-methyl-4-undecene creates a cis arrangement of substituents, influencing dipole interactions and boiling points relative to E isomers .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Retention Time : (Z)-3-methyl-4-undecene elutes later (14.57 minutes) than (Z)-4-undecene (8.608 minutes) in GC-MS analyses, indicating higher polarity or molecular weight .
- Thermal Stability : Linear alkenes like (Z)-4-undecene are more volatile, as evidenced by lower boiling points , while branched derivatives like (Z)-3-methyl-4-undecene may exhibit enhanced stability in biological matrices .
Preparation Methods
Palladium-Catalyzed Cross-Metathesis
Palladium-based catalysts, particularly those modified with bulky phosphine ligands, enable Z-selective cross-metathesis of α-olefins. For example, reacting 3-methyl-1-undecene with ethylene under 50–100 psi of CO pressure in ortho-dichlorobenzene (o-DCB) at 50°C for 96 hours yields the Z-isomer with 85–90% selectivity. Key parameters include:
| Parameter | Optimal Value | Impact on Selectivity |
|---|---|---|
| Ligand | dppp(3,5-CF₃)₄ | Enhances steric hindrance |
| Temperature | 50°C | Balances reaction rate/selectivity |
| Solvent | o-DCB | Stabilizes Pd intermediates |
This method avoids side reactions like β-hydride elimination, common in Grubbs-type catalysts, by leveraging CO coordination to stabilize the metal center.
Wittig Olefination with Steric Control
The Wittig reaction between (3-methylundecyl)triphenylphosphonium ylide and formaldehyde produces the Z-alkene preferentially when conducted at –78°C. Bulky ylides favor the less sterically hindered transition state, achieving 75–80% Z-selectivity. Post-reaction purification via fractional distillation (bp 175–180°C at 760 mmHg) removes E-isomer contaminants.
Thermal and High-Pressure Processes
Supercritical Water Liquefaction
Supercritical water (scH₂O) at 400°C and 25 MPa cleaves polyethylene derivatives into shorter alkenes via radical mechanisms. In a 60-minute reaction, 3-methylundecane undergoes dehydrogenation to form 4-Undecene, 3-methyl-, (Z)- with 65% yield. The process favors Z-configuration due to:
Pyrolytic Dehydration of Alcohols
Industrial-Scale Production
Continuous Flow Reactor Design
A tubular reactor operating at 25 MPa and 380–400°C achieves 90% conversion of 3-methylundecane feedstock. Key design features:
Distillation and Isomer Separation
A 40-tray distillation column separates the Z-isomer (bp 178°C) from the E-isomer (bp 172°C) with 98% purity. Cyclic olefins and branched alkanes are removed via silica gel chromatography (hexane:ethyl acetate, 95:5).
Stereochemical Analysis and Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-3-methyl-4-undecene, and how can stereochemical purity be validated?
- Methodology :
- Synthesis : Use olefin metathesis or Wittig reactions with longer-chain aldehydes (e.g., undecanal) and stabilized ylides to achieve the (Z)-configuration. Catalytic asymmetric methods may require chiral ligands for stereocontrol.
- Validation : Confirm stereochemistry via NMR (characteristic coupling constants for Z-alkenes) and gas chromatography-mass spectrometry (GC-MS) with chiral columns. Compare retention indices with NIST reference data .
Q. How can researchers accurately determine physicochemical properties of (Z)-3-methyl-4-undecene?
- Methodology :
- Databases : Use NIST Chemistry WebBook for vapor pressure, boiling point, and density. Cross-validate with experimental measurements (e.g., differential scanning calorimetry for melting point).
- Spectral Libraries : Reference IR and NMR spectra from authoritative databases to confirm molecular structure .
Q. What analytical techniques are optimal for identifying (Z)-3-methyl-4-undecene in biological or environmental samples?
- Methodology :
- GC-MS : Use a polar capillary column (e.g., DB-WAX) with electron ionization. Monitor for molecular ion [M] at m/z 168 and fragment ions (e.g., m/z 97 for allylic cleavage).
- Headspace-SPME : For volatile quantification in fermentation matrices, optimize fiber coating (e.g., PDMS/DVB) and desorption time .
Advanced Research Questions
Q. How can microbial biosynthesis pathways for (Z)-3-methyl-4-undecene be experimentally characterized?
- Methodology :
- Gene Knockout Studies : Use CRISPR/Cas9 to disrupt putative terpene synthase genes in Bacillus spp. or yeast strains. Compare VOC profiles via GC-MS pre- and post-intervention.
- Isotopic Labeling : Track -acetate incorporation into the compound to map precursor utilization .
Q. What experimental designs are suitable for studying thermal degradation of (Z)-3-methyl-4-undecene during food processing?
- Methodology :
- Controlled Heating Trials : Exclude the compound in dough matrices at 180–220°C for 10–30 minutes. Quantify residual levels via GC-MS with internal standards (e.g., deuterated dodecane).
- Kinetic Modeling : Calculate degradation rate constants (k) using first-order decay models. Report activation energy via Arrhenius plots .
Q. How should researchers resolve contradictions in literature data on environmental persistence of (Z)-3-methyl-4-undecene?
- Methodology :
- Meta-Analysis : Compile half-life data from soil, aquatic, and atmospheric studies. Apply random-effects models to account for heterogeneity.
- Validation Experiments : Replicate disputed conditions (e.g., pH 5 vs. 7) with controlled UV exposure and HPLC quantification .
Q. What computational approaches predict the reactivity of (Z)-3-methyl-4-undecene in catalytic hydrogenation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
